Methyl 6-amino-1-naphthoate
Overview
Description
Methyl 6-amino-1-naphthoate is a chemical compound that belongs to the class of naphthalene derivatives. It is characterized by its molecular formula C12H11NO2 and a molecular weight of 201.22 g/mol . This compound is commonly used in medical, environmental, and industrial research due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 6-amino-1-naphthoate can be synthesized through various methods. One common method involves the reaction of acenaphthoquinone with primary aliphatic and benzylic alcohols in the presence of 1,3-diketones. This reaction proceeds via a sequential addition/oxidation mechanistic process, including a metal-free addition step followed by oxidative cleavage of the corresponding vicinal diols at room temperature .
Industrial Production Methods
In industrial settings, the synthesis of this compound often involves the use of catalytic coupling reactions, such as the Suzuki-Miyaura method. This method is efficient for forming carbon-carbon bonds between the naphthalene nucleus and other functional groups, ensuring high yields and technical feasibility .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-amino-1-naphthoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens and nitrating agents are used under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include quinone derivatives, amine derivatives, and various substituted naphthalene compounds .
Scientific Research Applications
Methyl 6-amino-1-naphthoate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules.
Medicine: It is explored for its potential use in developing new pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 6-amino-1-naphthoate involves its interaction with various molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shows inhibitory activity against influenza A virus.
Methyl 1-((1H-indol-3-yl)methyl)-2-naphthoate: This compound exhibits significant activity against various viruses, including Yellow Fever Virus and Human Immunodeficiency Virus.
Uniqueness
Methyl 6-amino-1-naphthoate is unique due to its specific naphthalene-based structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
methyl 6-aminonaphthalene-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)11-4-2-3-8-7-9(13)5-6-10(8)11/h2-7H,13H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GILYDTHCTQTDBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC2=C1C=CC(=C2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647597 | |
Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91569-20-9 | |
Record name | Methyl 6-aminonaphthalene-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647597 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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